molecular formula C12H23N3O4 B2650520 Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235315-26-0

Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2650520
CAS No.: 1235315-26-0
M. Wt: 273.333
InChI Key: YQIBGQSBPGUDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a methyl carboxylate group at the 1-position and a ureido-methyl substituent at the 4-position. This compound is of interest in medicinal chemistry for its structural versatility, particularly in modulating solubility and target binding interactions.

Properties

IUPAC Name

methyl 4-[(2-methoxyethylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O4/c1-18-8-5-13-11(16)14-9-10-3-6-15(7-4-10)12(17)19-2/h10H,3-9H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIBGQSBPGUDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of piperidine with methyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-(2-methoxyethyl)urea under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7, )
  • Key Features: Piperidine backbone with a methoxyimino group at C4 and an ethoxycarbonylpropyl chain at C3. Diastereomeric mixture (1:1.5 ratio) due to stereochemical variability in the methoxyimino group.
  • The 2-methoxyethyl substituent in the target enhances hydrophilicity compared to the ethoxycarbonylpropyl chain in Compound 7, which may improve aqueous solubility .
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2, )
  • Key Features :
    • Decahydro-1,6-naphthyridine core (bicyclic system) with a ketone at C2 and an ethyl carboxylate.
    • Two isomers differing in ring conformation and substituent orientation.
  • The urea group in the target compound provides distinct hydrogen-bonding interactions absent in the ketone-containing analogs .
Ureido-Thiazole-Piperazine Derivatives (Compounds 10d–10f, )
  • Key Features :
    • Piperazine-linked thiazole cores with aryl-ureido substituents (e.g., trifluoromethylphenyl, chlorophenyl).
    • High yields (89–93%) and molecular weights >500 Da.
  • Comparison: The target compound’s piperidine scaffold offers conformational rigidity compared to the more flexible piperazine-thiazole hybrids.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 7 () Compound 10d ()
Molecular Weight ~329.36 g/mol (calc.) 301.18 g/mol 548.2 g/mol
Hydrogen Bond Donors 2 (urea NH) 0 2 (urea NH)
LogP (Predicted) ~1.2 ~1.8 (diastereomers) ~3.5 (aryl substituents)
Solubility Moderate (polar urea) Low (ethoxycarbonyl) Low (aromatic groups)

Key Observations :

  • The target compound’s 2-methoxyethyl-urea group balances hydrophilicity and lipophilicity, offering improved solubility over Compound 7 and Compound 10d.
  • Aromatic substituents in Compound 10d increase LogP, favoring membrane permeability but risking metabolic instability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.